4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide
Overview
Description
4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide is a useful research compound. Its molecular formula is C8H11IN2O2S and its molecular weight is 326.16 g/mol. The purity is usually 95%.
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Biological Activity
4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a sulfonamide moiety. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C7H10IN2O2S
- Molecular Weight : 296.14 g/mol
- CAS Number : 151140-66-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes that play crucial roles in physiological processes such as respiration and acid-base balance.
Target Enzymes
Research indicates that this compound exhibits significant binding affinity to multiple isoforms of carbonic anhydrases, particularly CA I and CA II. The sulfonamide group is critical for the inhibition mechanism, as it coordinates with the zinc ion present in the active site of these enzymes.
Biological Activity and Pharmacological Effects
The biological activities associated with this compound include:
- Carbonic Anhydrase Inhibition :
- Antitumor Activity :
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Anti-inflammatory Properties :
- The compound's ability to modulate enzyme activity suggests potential anti-inflammatory effects; however, further studies are needed to elucidate these properties comprehensively.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds within the benzenesulfonamide class. Below is a summary of relevant findings:
Properties
IUPAC Name |
1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPUECCBQHJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444533 | |
Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-66-8 | |
Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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